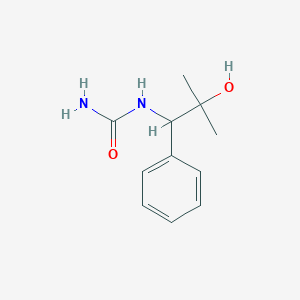
N-(2-Hydroxy-2-methyl-1-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxy-2-methyl-1-phenylpropyl)urea is a compound belonging to the class of N-substituted ureas. These compounds are characterized by the substitution of one of the nitrogen atoms in urea with an alkyl or aryl group. This compound has diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-2-methyl-1-phenylpropyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. Another method involves the reaction of primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source (NH3 or ammonium carbamate) in methanol .
Industrial Production Methods: Industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene, although this method is not environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxy-2-methyl-1-phenylpropyl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include potassium isocyanate, phenyliodine diacetate, and ammonia sources such as NH3 or ammonium carbamate . The reactions are typically carried out in water or methanol under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with potassium isocyanate in water produces N-substituted ureas with high chemical purity .
Scientific Research Applications
N-(2-Hydroxy-2-methyl-1-phenylpropyl)urea has a wide range of scientific research applications. It is used in the chemical industry as a building block for various important chemicals . In the pharmaceutical industry, it has applications as an intermediate in the synthesis of drugs . Additionally, it is employed in the agrochemical industry for the production of pesticides and herbicides .
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-2-methyl-1-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. For instance, it can act as a nucleophile in chemical reactions, forming stable complexes with electrophilic species. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(2-Hydroxy-2-methyl-1-phenylpropyl)urea include other N-substituted ureas, such as N-phenyl-N′-(4-pyridyl)urea and N,N′-diphenylurea . Thiourea is another related compound, where the oxygen atom in urea is replaced by a sulfur atom .
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in various industries, including pharmaceuticals and agrochemicals .
Properties
CAS No. |
62183-18-0 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(2-hydroxy-2-methyl-1-phenylpropyl)urea |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,15)9(13-10(12)14)8-6-4-3-5-7-8/h3-7,9,15H,1-2H3,(H3,12,13,14) |
InChI Key |
YYERWVNYRYAULN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)NC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















